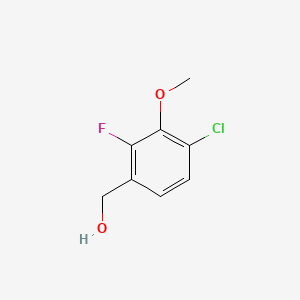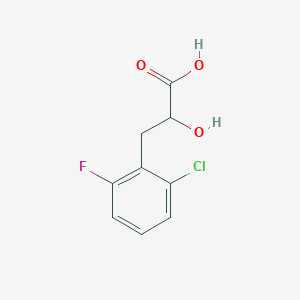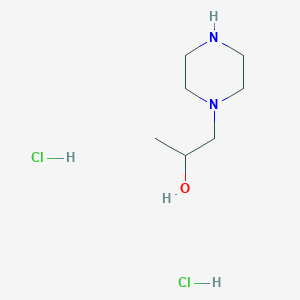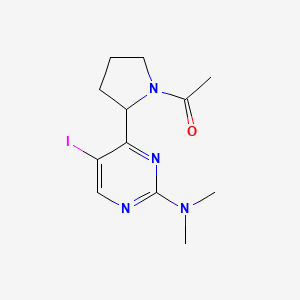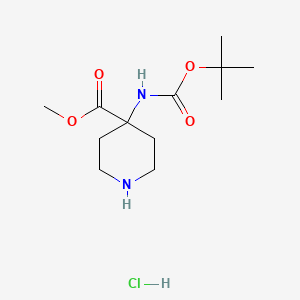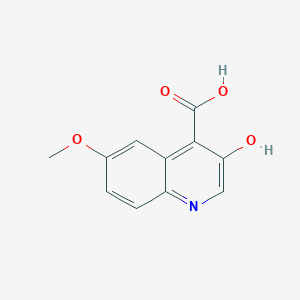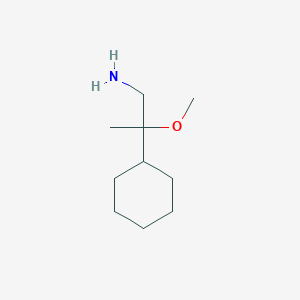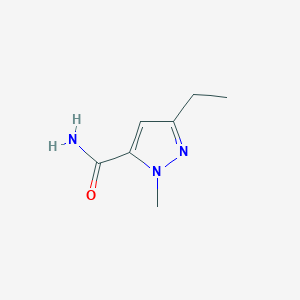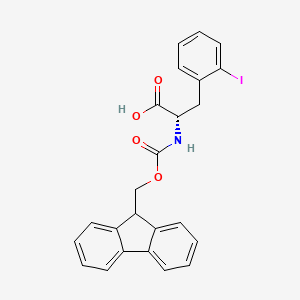
Fmoc-2-iodo-l-phenylalanine
Descripción general
Descripción
Fmoc-2-iodo-l-phenylalanine
Mecanismo De Acción
Target of Action
Fmoc-2-iodo-l-phenylalanine, also known as Fmoc-Phe(4-I)-OH, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .
Pharmacokinetics
A study on a similar compound, 9-fluorenylmethoxycarbonyl-l-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% . The compound displayed favorable in-vivo tolerance .
Result of Action
this compound is primarily used in the synthesis of peptides . The introduction and subsequent removal of the Fmoc group allow for the stepwise construction of peptides in a controlled manner . Additionally, Fmoc-phenylalanine has been found to display antibacterial activity against Gram-positive bacteria .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by a base, typically piperidine . The storage temperature also affects the stability of the compound, with a recommended storage temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
Fmoc-2-iodo-l-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amino group of phenylalanine during peptide synthesis, preventing unwanted side reactions. The iodine atom enhances the compound’s reactivity, making it a valuable tool in the study of enzyme-substrate interactions and protein modifications. This compound is known to interact with enzymes such as proteases and peptidases, which cleave peptide bonds, and with proteins involved in signal transduction pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating the activity of key signaling pathways. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby influencing cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in the activity of metabolic enzymes and changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The Fmoc group facilitates the compound’s incorporation into peptides, while the iodine atom enhances its reactivity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides and proteins, influencing their structure and function. It can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for its biological activity and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA-binding proteins and transcription factors, or to the cytoplasm, where it modulates enzyme activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDZEDXFIXGNK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716677 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210282-32-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


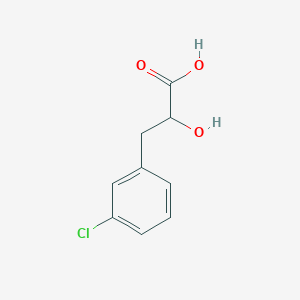
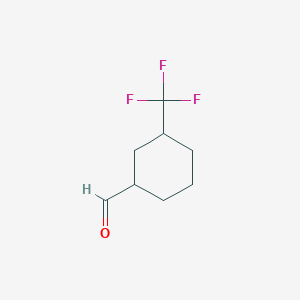
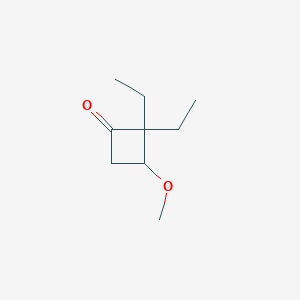
![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)
